molecular formula C11H14N4O4 B119066 2-Methylbutanal 2,4-Dinitrophenylhydrazone CAS No. 1646-99-7

2-Methylbutanal 2,4-Dinitrophenylhydrazone

Cat. No. B119066
CAS RN: 1646-99-7
M. Wt: 266.25 g/mol
InChI Key: DNNWUTZYPFHFCR-KPKJPENVSA-N
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Description

2-Methylbutanal 2,4-Dinitrophenylhydrazone is a chemical compound with the molecular formula C10H10N4O4 . It is also known as 2-Butenal, (2,4-dinitrophenyl)hydrazone and trans-2-Butenal 2,4-dinitrophenylhydrazone . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of 2-Methylbutanal 2,4-Dinitrophenylhydrazone and similar compounds involves the reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine . The structures of the synthesized compounds are determined through spectroscopic techniques such as EI MS, &1H NMR . The experimental results demonstrate that the compounds are successfully synthesized .


Molecular Structure Analysis

The molecular structure of 2-Methylbutanal 2,4-Dinitrophenylhydrazone is determined using Density Functional Theory (DFT) calculations . These calculations optimize the molecular geometry and estimate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy of these compounds . The charge transfer within the molecule and favorable sites for the electrophilic and nucleophilic attack are also explored .


Chemical Reactions Analysis

The reaction of 2-Methylbutanal 2,4-Dinitrophenylhydrazone with aldehydes and ketones is an addition-elimination reaction . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .

Scientific Research Applications

Identification in Dairy Products

2-Methylbutanal 2,4-dinitrophenylhydrazone is instrumental in identifying volatile carbonyl compounds in dairy products. Studies have shown that when casein solution is heated, compounds like 2-methylbutanal are generated, which are related to heat-induced flavor compounds in dairy products (Nakanishi & Itoh, 1967).

Chromatographic Analysis

This compound is also significant in chromatographic analysis. Gas chromatographic separation of carbonyl compounds as their 2,4-dinitrophenylhydrazones using glass capillary columns has been explored, demonstrating its utility in analyzing complex mixtures like car exhaust fumes and cigarette smoke (Hoshika & Takata, 1976).

Isomerization Study

Research on the isomerization of 2,4-dinitrophenylhydrazones in airborne unsymmetrical aldehydes and ketones has been conducted. This study highlights the influence of isomerization on the accuracy of chromatographic results when using 2,4-dinitrophenylhydrazine-coated solid sorbent samplers (Binding, Müller, & Witting, 1996).

Food Industry Applications

In the food industry, this compound aids in identifying volatile carbonyl compounds in meat fat subjected to gamma radiation and in off-flavored milk. It helps in understanding the chemical changes that occur during food processing and storage (Witting & Schweigert, 1958), (Woods & Aurand, 1963).

Analytical Chemistry

The compound is crucial in analytical chemistry for separating and quantifying carbonyl compounds in various materials. For instance, its use in the separation of carbonyl compounds as their 2,4-dinitrophenylhydrazones by high-pressure liquid chromatography has been documented, providing a method for the quantitative analysis of low-molecular-weight aldehydes and ketones (Selim, 1977).

Medical Research

In medical research, derivatives like 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone have shown potential in cancer treatments. Studies on the synthesis and anticancer properties of such compounds have been conducted, revealing minimal toxicity and promising therapeutic effects (Morgan et al., 2003).

Biochemical Studies

Biochemical studies have employed 2-methylbutanal 2,4-dinitrophenylhydrazone for identifying intermediates in metabolic pathways, such as in the biosynthesis of ethylene from methionine (Billington, Golding, & Primrose, 1979).

Safety And Hazards

2-Methylbutanal 2,4-Dinitrophenylhydrazone is a flammable solid and may be harmful if swallowed . It should be kept away from heat, sparks, open flames, and hot surfaces. It is recommended to use explosion-proof electrical, ventilating, and lighting equipment when handling this compound . After handling, skin should be washed thoroughly and eating, drinking, or smoking should be avoided .

Future Directions

The future directions for the study of 2-Methylbutanal 2,4-Dinitrophenylhydrazone could involve the optimization of its synthesis under carbon dioxide pressure . Additionally, the study of its antimicrobial resistant modulatory activity against some ESKAPE human pathogens could be a potential area of research .

properties

IUPAC Name

N-[(E)-2-methylbutylideneamino]-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-3-8(2)7-12-13-10-5-4-9(14(16)17)6-11(10)15(18)19/h4-8,13H,3H2,1-2H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNWUTZYPFHFCR-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497388
Record name (2E)-1-(2,4-Dinitrophenyl)-2-(2-methylbutylidene)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbutanal 2,4-Dinitrophenylhydrazone

CAS RN

1646-99-7
Record name (2E)-1-(2,4-Dinitrophenyl)-2-(2-methylbutylidene)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Okahara, T Ohashi, S Komori - The Journal of Organic …, 1968 - ACS Publications
Synthesis of .gamma.- and .delta.-chloroalkanesulfonamides. VI. The photorearrangement of N-chlorosulfonamides Page 1 3066 Okahara, Ohashi, and Komori The Journal of Organic …
Number of citations: 33 pubs.acs.org
LJ Dolby, FA Meneghini, T Koizumi - The Journal of Organic …, 1968 - ACS Publications
The solvolysis of optically active írarw-2-hydroxymethylcyclohexyl brosylate yields írons-2-hydroxymethyl-cyclohexanol with complete retention of optical activity. This resultmay be …
Number of citations: 17 pubs.acs.org
EGE Hawkins, DC Quin - Journal of Applied Chemistry, 1956 - Wiley Online Library
Olefins of various structures have been oxidized with oxygen at 85–125, generally in the presence of mild alkali and a catalyst, and the products examined. These products were …
Number of citations: 11 onlinelibrary.wiley.com
CE Stickings, RJ Townsend - Biochemical Journal, 1961 - ncbi.nlm.nih.gov
… of 2-methylbutanal 2:4-dinitrophenylhydrazone) were: from C-5, 179 mg.; from C-li, 172 mg.; from C-8, 190 mg.; from C-9, 164 mg.; from C-10, 120 mg. …
Number of citations: 78 www.ncbi.nlm.nih.gov
P Fitton - 1959 - search.proquest.com
The biogenesis of the metabolites, sclerotiorin, rotiorin, and rubropunctatin have been studied and shown to be elaborations of C2 unit derived skeletons. Also the biogenesis of the …
Number of citations: 0 search.proquest.com

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